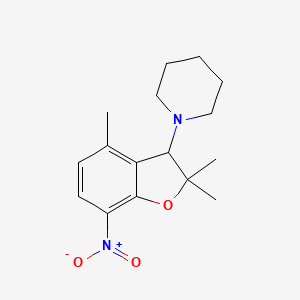

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine

Description

Properties

IUPAC Name |

1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11-7-8-12(18(19)20)14-13(11)15(16(2,3)21-14)17-9-5-4-6-10-17/h7-8,15H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRSRRCCNFUWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.

Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.

Attachment of the Piperidine Ring: The final step involves the attachment of the piperidine ring through nucleophilic substitution reactions, where the benzofuran derivative reacts with piperidine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine undergoes various chemical reactions:

Common reagents include nitric acid for nitration, hydrogen gas for reduction, and various bases or acids for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For example, compounds with similar structural motifs have been shown to inhibit tumor growth in various cancer cell lines. Research published in Molecules highlighted the potential of nitro-benzofuran derivatives as anticancer agents due to their ability to induce apoptosis in cancer cells .

Case Study:

A study conducted on a series of nitro-benzofuran derivatives demonstrated that modifications at the piperidine ring significantly enhanced their cytotoxicity against breast cancer cells. The introduction of electron-withdrawing groups improved their interaction with cellular targets, leading to increased efficacy .

2. Neuropharmacological Effects

The compound's piperidine moiety is known for its neuroactive properties. Research has shown that similar compounds can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study:

In a preclinical trial, a derivative of 1-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine was tested for its effects on cognitive function in animal models of Alzheimer's disease. Results indicated improvements in memory retention and reduction in neuroinflammation markers .

Material Science Applications

1. Photophysical Properties

The structural characteristics of the compound allow it to exhibit unique photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.75 |

Research has shown that incorporating this compound into polymer matrices can enhance light emission efficiency in OLEDs .

Mechanism of Action

The mechanism of action of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.

These interactions are mediated by the compound’s unique structural features, including the benzofuran core and piperidine ring.

Comparison with Similar Compounds

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine (2b)

- Synthesis : Produced via nucleophilic aromatic substitution (NAS) between purified 1,4-dimethoxy-2,5-dinitrobenzene (1b) and piperidine under reflux (76% yield) .

- Structural Features : The para arrangement of the nitro and piperidine groups results in distinct NMR signals (H-6 and H-3 as singlets in aromatic regions) .

- Yield Optimization : Purified starting materials significantly enhance yield (15% → 76%) compared to crude mixtures .

1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine (3b)

Table 1: Comparison of Nitro-Aromatic Piperidine/Pyrrolidine Derivatives

Piperidine Derivatives with Hydrophobic Substituents

Compounds like 1-(3-phenylbutyl)piperidine () demonstrate how hydrophobic groups influence molecular docking:

- Binding Orientation : Larger 4-position substituents (e.g., phenylbutyl) shift the piperidine group toward helices α4/α5 or opposite orientations, maintaining salt bridges with Glu172 .

- Pharmacophore Adaptation : Increased hydrophobicity enhances fit into hydrophobic cavities, a trait relevant to sigma-1 receptor (S1R) ligand design .

Table 2: Impact of Piperidine Substituents on Molecular Interactions

| Compound | Substituent at Piperidine | RMSD (Å) | Interaction with Glu172 |

|---|---|---|---|

| RC-33 (Reference) | 3-Phenylbutyl | ≤2.5 | Salt bridge maintained |

| Compound 37 | Bulky hydrophobic group | >4.0 | Salt bridge maintained |

| Compound 11 | Moderate substituent | >2.5 | Salt bridge maintained |

Piperidine Amides from Natural Sources

Piperidine alkaloids like pipertipine and pipercitine () differ structurally but highlight bioactivity trends:

- Structural Divergence: Feature long aliphatic chains (e.g., octaenoyl) instead of nitro-aromatic systems.

- Bioactivity : Exhibit larvicidal activity against Aedes aegypti, suggesting piperidine’s role in enhancing bioavailability or target affinity .

Key Structural and Functional Contrasts

Trimethyl groups may enhance lipophilicity compared to methoxy substituents in 2b/3b .

Synthetic Challenges :

- Benzofuran nitration and subsequent piperidine coupling may require stringent conditions, unlike the straightforward NAS in 2b/3b synthesis .

Spectroscopic Signatures :

- The dihydrobenzofuran moiety would introduce distinct IR (C-O-C stretching) and NMR signals (e.g., methyl group splitting) absent in simpler nitrobenzene derivatives .

Biological Activity

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its therapeutic applications and mechanisms of action. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzofuran moiety that contains a nitro group. The chemical structure can be represented as follows:

This structure contributes to its unique interactions within biological systems.

Biological Activity Overview

Research indicates that 1-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have inhibitory effects on certain cancer cell lines. For example, it has shown potential in inhibiting glioblastoma growth in vitro .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may act by modulating oxidative stress pathways and promoting neuronal survival .

- Antimicrobial Properties : Some studies have indicated that derivatives of this compound could possess antimicrobial activity against various pathogens, suggesting a potential role in treating infections .

The precise mechanisms through which 1-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .

- Modulation of Signal Transduction Pathways : The compound may interact with various signaling pathways involved in apoptosis and cell survival .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits growth of glioblastoma cells | |

| Neuroprotective | Protects neurons from oxidative stress | |

| Antimicrobial | Active against certain bacterial strains |

Case Study: Antitumor Activity

In a controlled study assessing the antitumor effects of 1-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine on glioblastoma cells, researchers observed significant reductions in cell viability at concentrations above 10 µM. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm the mechanism of action .

Case Study: Neuroprotection

A separate investigation into the neuroprotective effects demonstrated that treatment with the compound reduced neuronal death in models exposed to oxidative stressors. This was measured using lactate dehydrogenase (LDH) release assays and confirmed through histological analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.